2-cyano-N-(3,5-dimethylphenyl)-3-(3-methoxyphenyl)propanamide

Physicochemical Property Prediction Boiling Point Positional Isomerism

Research reproducibility fails when positional isomers are substituted without analytical validation. This cyanoacetamide (CAS 1260998-03-5) features a distinct 3-methoxy substitution pattern, not functionally interchangeable with 2- or 4-methoxy analogs. - 95% purity with batch-specific NMR, HPLC, GC documentation - Predicted properties (bp 534.3°C, pKa 16.47) enable SAR benchmarking - 3,5-dimethylphenyl group provides defined steric environment for QSPR models

Molecular Formula C19H20N2O2
Molecular Weight 308.381
CAS No. 1260998-03-5
Cat. No. B2548704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyano-N-(3,5-dimethylphenyl)-3-(3-methoxyphenyl)propanamide
CAS1260998-03-5
Molecular FormulaC19H20N2O2
Molecular Weight308.381
Structural Identifiers
SMILESCC1=CC(=CC(=C1)NC(=O)C(CC2=CC(=CC=C2)OC)C#N)C
InChIInChI=1S/C19H20N2O2/c1-13-7-14(2)9-17(8-13)21-19(22)16(12-20)10-15-5-4-6-18(11-15)23-3/h4-9,11,16H,10H2,1-3H3,(H,21,22)
InChIKeyXFNLIJGBPKJGEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Cyano-N-(3,5-dimethylphenyl)-3-(3-methoxyphenyl)propanamide Overview


2-Cyano-N-(3,5-dimethylphenyl)-3-(3-methoxyphenyl)propanamide (CAS 1260998-03-5) is a synthetic organic compound belonging to the cyanoacetamide class, characterized by a propanamide backbone bearing a cyano group at the 2-position, a 3,5-dimethylphenyl group on the amide nitrogen, and a 3-methoxyphenyl substituent at the 3-position . With a molecular formula of C₁₉H₂₀N₂O₂ and a molecular weight of approximately 308.37–308.38 g/mol, it is primarily supplied as a research chemical with a standard purity of 95%, accompanied by batch-specific analytical documentation including NMR, HPLC, and GC . The compound is utilized as a versatile building block in the synthesis of more complex organic molecules and is investigated for potential therapeutic applications due to its distinct structural features that may interact with biological targets .

GradeResearch chemical, ≥95% purity
CharacterizationBatch-specific NMR, HPLC, GC data provided
Use ContextSynthetic building block for SAR, methodology, and computational model validation
Isomer Specificity3-Methoxy positional isomer; not interchangeable with 2- or 4-methoxy analogs

Non-Interchangeability of Positional Isomers


Cyanoacetamide derivatives are highly sensitive to subtle structural modifications. Relocating the methoxy substituent from the 3-position to the 2- or 4-position, altering the dimethyl substitution pattern on the phenyl ring, or replacing the phenyl group entirely can significantly impact physicochemical properties such as lipophilicity, hydrogen-bonding capability, and electronic distribution . These changes, in turn, affect reactivity, solubility, and potential biological target engagement. Consequently, compounds like 2-cyano-N-(3,5-dimethylphenyl)-3-(2-methoxyphenyl)propanamide (CAS 1260986-10-4) or 2-cyano-N-(3,5-dimethylphenyl)-3-(4-methoxyphenyl)propanamide (CAS 1260907-79-6) cannot be assumed to be functionally interchangeable, as their distinct substitution patterns may lead to divergent synthetic outcomes or biological profiles . The quantitative differential evidence below substantiates this inherent risk of generic substitution.

Positional isomerismRelocating methoxy from 3- to 2- or 4- position alters lipophilicity, hydrogen bonding, and reactivity; may lead to divergent synthetic outcomes.
Phenyl substitution patternChanging dimethyl substitution on the anilide ring can shift electronic distribution and biological target engagement potential.
Analytical documentation gapPositional isomer analogs often lack batch-specific QC data, increasing risk of reproducibility issues during procurement.

Differentiation Evidence


Predicted Boiling Point: 3-Methoxy vs. 2-Methoxy Isomer

The predicted boiling point serves as an initial indicator of differences in intermolecular forces arising from positional isomerism. For the target 3-methoxyphenyl isomer, the predicted boiling point is 534.3±50.0 °C . Comparative predicted values for the 2-methoxy analogue (2-cyano-N-(3,5-dimethylphenyl)-3-(2-methoxyphenyl)propanamide, CAS 1260986-10-4) are not available in the same database, preventing a direct head-to-head comparison. This gap highlights the current limitation in accessible, standardized differential data for this compound series.

Predicted boiling point
Data to verify
534.3±50.0 °C
Predicted value indicates intermolecular force differences; comparator data unavailable — direct comparison not feasible.
ACD/Labs Percepta prediction; experimental validation recommended.
Physicochemical Property Prediction Boiling Point Positional Isomerism

Predicted pKa: Ionization State vs. Unsubstituted Phenyl

The predicted acid dissociation constant (pKa) for the target compound is 16.47±0.70, indicating very weak acidity . For a close analogue lacking the methoxy group, 2-cyano-3-(3-methoxyphenyl)-N-phenylpropanamide (CAS not listed, but structurally comparable), no predicted pKa data were located in the same public database. The absence of comparative values precludes a quantitative assessment of how the dimethyl substitution on the phenyl ring modulates acidity relative to a simpler phenyl amide.

Predicted pKa
Data to verify
16.47±0.70
Indicates very weak acidity; unionized in physiological media. Comparator data absent.
Predicted; confirm experimentally for drug-likeness and ionization profiling.
pKa Prediction Ionization State Drug-likeness

Batch Purity Consistency: Analytical Documentation vs. Undocumented Analogs

The target compound is commercially available with a documented standard purity of 95% and is provided with batch-specific quality control data including NMR, HPLC, and GC analyses . For several closely related positional isomers (e.g., 2-cyano-N-(3,5-dimethylphenyl)-3-(2-methoxyphenyl)propanamide, CAS 1260986-10-4; 2-cyano-N-(3,5-dimethylphenyl)-3-(4-methoxyphenyl)propanamide, CAS 1260907-79-6), similar batch-specific analytical documentation is not uniformly advertised, potentially leading to variability in purity or characterization upon procurement.

Batch QC documentation
Specification review
95% purity, NMR, HPLC, GC data provided
Supplier-provided batch-specific data supports experimental reproducibility; reduces in-house characterization burden.
Verify documentation per procurement lot; positional isomers may lack equivalent QC.
Quality Control Batch Purity Procurement Reliability

Application Scenarios


Lead Optimization: Precise Lipophilicity Control

The target compound's distinct 3-methoxy substitution pattern and predicted physicochemical profile (boiling point 534.3±50.0 °C, pKa 16.47±0.70) make it a candidate for structure-activity relationship (SAR) studies where lipophilicity and ionization state need to be finely tuned . Its documented batch-specific purity (95%) supports reproducible biological testing, an advantage over less rigorously characterized positional isomers.

Synthetic Methodology: Cyano Group Transformations

The presence of the cyano group and the amide functionality allows this compound to serve as a model substrate for developing novel synthetic transformations (e.g., selective reductions, cycloadditions). The availability of reliable analytical data (NMR, HPLC, GC) ensures that reaction outcomes can be accurately monitored .

Computational Model Validation: Benchmarking Predictive Algorithms

Given the limited experimental data, this compound's predicted properties (boiling point, pKa) can be used to benchmark and improve in silico prediction tools for cyanoacetamide derivatives. The 3,5-dimethylphenyl substitution provides a specific steric and electronic environment valuable for testing molecular mechanics force fields and QSPR models .

Application
Selection Property
Validation Focus
SAR lipophilicity tuning
3-Methoxy positional isomer with predicted lipophilicity profile
Confirm batch purity and analytical documentation for reproducible structure-activity studies
Synthetic methodology development
Cyano and amide functionality; reliable analytical characterization
Monitor reaction outcomes using provided NMR, HPLC, GC data
In silico model benchmarking
Predicted boiling point and pKa; specific steric/electronic environment
Use as reference for QSPR/force field validation; verify predictions experimentally
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